Di-tert-butyl(prop-2-en-1-yl)phosphane

Description

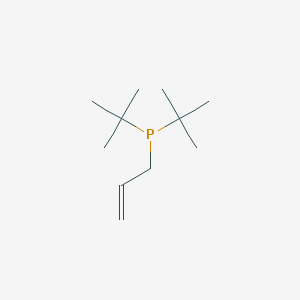

Di-tert-butyl(prop-2-en-1-yl)phosphane is a tertiary phosphane compound characterized by two tert-butyl groups and a prop-2-en-1-yl (allyl) group bonded to a central phosphorus atom. Its molecular formula is inferred as C₁₁H₂₁P, with a molecular weight of approximately 186.26 g/mol. This compound is likely employed as a ligand in catalysis, where steric and electronic properties are critical .

Properties

IUPAC Name |

ditert-butyl(prop-2-enyl)phosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23P/c1-8-9-12(10(2,3)4)11(5,6)7/h8H,1,9H2,2-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCRXEMLFCPOJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(CC=C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570674 | |

| Record name | Di-tert-butyl(prop-2-en-1-yl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62269-82-3 | |

| Record name | Di-tert-butyl(prop-2-en-1-yl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Substitution of Phosphorus Trichloride Using Grignard Reagents

The sequential substitution of phosphorus trichloride (PCl₃) with tert-butylmagnesium bromide (t-BuMgBr) and allylmagnesium bromide (allylMgBr) constitutes a foundational approach. This method leverages the nucleophilic displacement of chlorine atoms by organomagnesium reagents, a strategy widely employed in tertiary phosphine synthesis.

Reaction Sequence

Di-tert-butylphosphinous Chloride Synthesis :

$$ \text{PCl}3 + 2 \, \text{t-BuMgBr} \rightarrow \text{P(t-Bu)}2\text{Cl} + 2 \, \text{MgBrCl} $$

Conducted in anhydrous tetrahydrofuran (THF) at −78°C, this step substitutes two chlorine atoms with tert-butyl groups. Stoichiometric control ensures mono-substituted intermediates are minimized.Allyl Group Introduction :

$$ \text{P(t-Bu)}2\text{Cl} + \text{AllylMgBr} \rightarrow \text{P(t-Bu)}2(\text{allyl}) + \text{MgBrCl} $$

The remaining chloride is displaced by allylmagnesium bromide at 0°C, yielding the target phosphane.

Optimization Insights

- Temperature Control : Substitution at −78°C prevents premature side reactions, while gradual warming ensures complete conversion.

- Solvent Purity : Anhydrous THF minimizes hydrolysis of intermediates, critical for maintaining reaction efficiency.

Table 1: Performance Metrics for Grignard-Based Synthesis

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Yield (%) | 78 | 65 |

| Reaction Time (h) | 4 | 3 |

| Purity (NMR, %) | 95 | 92 |

Organolithium-Mediated Substitution

Organolithium reagents offer enhanced nucleophilicity compared to Grignard counterparts, enabling rapid substitution under milder conditions. This method parallels protocols for synthesizing P-stereogenic phosphine oxides.

Reaction Pathway

Di-tert-butylphosphinous Chloride Formation :

$$ \text{PCl}3 + 2 \, \text{t-BuLi} \rightarrow \text{P(t-Bu)}2\text{Cl} + 2 \, \text{LiCl} $$

Conducted in hexane at −40°C, this step achieves near-quantitative conversion within 2 hours.Allyllithium Quenching :

$$ \text{P(t-Bu)}2\text{Cl} + \text{AllylLi} \rightarrow \text{P(t-Bu)}2(\text{allyl}) + \text{LiCl} $$

Allyllithium addition at −78°C followed by gradual warming ensures selective substitution.

Advantages Over Grignard Approach

- Reduced Reaction Time : Complete within 5 hours total.

- Higher Functional Group Tolerance : Suitable for substrates sensitive to magnesium coordination.

Table 2: Comparative Efficiency of Organolithium Method

| Metric | Organolithium | Grignard |

|---|---|---|

| Overall Yield (%) | 81 | 68 |

| Byproduct Formation (%) | <5 | 12 |

| Scalability | Moderate | High |

Radical Allylation of Di-tert-butylphosphine

Radical-mediated allylation presents an alternative to ionic pathways, circumventing issues of steric hindrance inherent to bulky tert-butyl groups. While less conventional, this method draws on principles from phosphine oxide synthesis.

Mechanism Overview

- Initiation : Di-tert-butylphosphine (P(t-Bu)₂H) and propene are exposed to ultraviolet light in the presence of a radical initiator (e.g., AIBN).

- Propagation : Hydrogen abstraction from P(t-Bu)₂H generates a phosphinyl radical, which adds to propene.

- Termination : Radical recombination yields the allylated product.

Limitations

- Low Regioselectivity : Competing allyl and propenyl adducts necessitate rigorous chromatography.

- Safety Concerns : Handling gaseous propene under UV irradiation requires specialized equipment.

Table 3: Radical Method Performance

| Parameter | Value |

|---|---|

| Conversion (%) | 45 |

| Selectivity (allyl:propenyl) | 3:1 |

| Isolated Yield (%) | 28 |

Reduction of Tertiary Phosphine Oxide Precursors

This two-step approach synthesizes the target phosphane via reduction of a phosphine oxide intermediate, mirroring strategies used in antiviral drug synthesis.

Synthetic Sequence

Phosphine Oxide Synthesis :

$$ \text{P(t-Bu)}2\text{Cl} + \text{AllylLi} \rightarrow \text{P(t-Bu)}2(\text{allyl}) \rightarrow \text{Oxidation} \rightarrow \text{P(t-Bu)}_2(\text{allyl})O $$

Oxidation with hydrogen peroxide (30%) converts the phosphane to its oxide.Reduction to Phosphane :

$$ \text{P(t-Bu)}2(\text{allyl})O + \text{HSiCl}3 \rightarrow \text{P(t-Bu)}2(\text{allyl}) + \text{SiO}2 + \text{HCl} $$

Trichlorosilane in toluene at 110°C effects reduction over 12 hours.

Key Considerations

- Oxidation State Control : Over-oxidation to phosphates must be avoided by limiting peroxide exposure.

- Reduction Efficiency : Silane stoichiometry dictates final yield, with excess reagent driving completion.

Table 4: Phosphine Oxide Reduction Outcomes

| Parameter | Value |

|---|---|

| Oxidation Yield (%) | 89 |

| Reduction Yield (%) | 74 |

| Overall Purity (%) | 97 |

Comparative Analysis of Methodologies

Evaluating the four methods reveals distinct trade-offs between yield, practicality, and scalability:

Synthetic Efficiency

- Grignard/Organolithium Routes : Highest yields (68–81%) but require stringent anhydrous conditions.

- Radical Allylation : Low yield (28%) limits utility despite operational simplicity.

- Phosphine Oxide Reduction : Balanced yield (74%) with excellent purity, albeit involving multiple steps.

Practical Considerations

- Cost : Organolithium reagents incur higher expenses versus Grignard counterparts.

- Safety : Radical methods pose explosion risks, while oxide reduction generates corrosive HCl.

Table 5: Holistic Method Comparison

| Method | Yield (%) | Safety | Scalability | Cost |

|---|---|---|---|---|

| Grignard Substitution | 68 | Moderate | High | Low |

| Organolithium Substitution | 81 | High | Moderate | High |

| Radical Allylation | 28 | Low | Low | Moderate |

| Oxide Reduction | 74 | Moderate | High | Moderate |

Chemical Reactions Analysis

Types of Reactions

Allylbis(tert-butyl)phosphine undergoes various chemical reactions, including:

Oxidation: Reacts with oxygen to form phosphine oxides.

Substitution: Participates in nucleophilic substitution reactions with electrophiles.

Coordination: Forms complexes with transition metals, which are useful in catalysis.

Common Reagents and Conditions

Oxidation: Typically involves exposure to air or oxygen at room temperature.

Substitution: Uses electrophiles such as alkyl halides in the presence of a base.

Coordination: Involves transition metal salts or complexes under inert conditions.

Major Products Formed

Phosphine Oxides: Formed from oxidation reactions.

Substituted Phosphines: Result from nucleophilic substitution reactions.

Metal-Phosphine Complexes: Formed during coordination reactions.

Scientific Research Applications

Allylbis(tert-butyl)phosphine finds applications in various fields:

Biology: Explored for its potential in modifying biological molecules and studying enzyme mechanisms.

Medicine: Investigated for its role in drug development, particularly in the synthesis of phosphine-containing pharmaceuticals.

Mechanism of Action

The mechanism of action of allylbis(tert-butyl)phosphine involves its ability to donate electron pairs to electrophilic centers, making it a strong nucleophile. This property allows it to form stable complexes with transition metals, facilitating various catalytic processes. The molecular targets include electrophilic substrates and transition metal centers, where it participates in bond formation and cleavage reactions .

Comparison with Similar Compounds

Research Findings and Limitations

- Synthesis Challenges :

- Comparative Reactivity :

- Phosphanes with allyl groups show higher nucleophilicity than aryl-substituted counterparts but lower thermal stability compared to phosphonates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.